molecular formula C10H9F3O2 B1297850 Ethyl 4-(trifluoromethyl)benzoate CAS No. 583-02-8

Ethyl 4-(trifluoromethyl)benzoate

Cat. No.: B1297850
CAS No.: 583-02-8
M. Wt: 218.17 g/mol
InChI Key: ZQDADDSPMCHZPX-UHFFFAOYSA-N
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Description

Ethyl 4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H9F3O2. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a trifluoromethyl group, and the carboxylic acid group is esterified with ethanol. This compound is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts significant electron-withdrawing effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(trifluoromethyl)benzoate can be synthesized through several methods. One common method involves the esterification of 4-(trifluoromethyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Friedel-Crafts acylation of benzene with ethyl trifluoroacetate in the presence of a Lewis acid catalyst such as aluminum chloride. This method requires careful control of reaction conditions to avoid over-acylation and to ensure high yields of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed to 4-(trifluoromethyl)benzoic acid and ethanol in the presence of aqueous acid or base.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Reduction: Lithium aluminum hydride is used in anhydrous ether solvents under inert atmosphere conditions.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions are used under reflux conditions.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as substituted benzoates.

    Reduction: The major product is 4-(trifluoromethyl)benzyl alcohol.

    Hydrolysis: The major products are 4-(trifluoromethyl)benzoic acid and ethanol.

Scientific Research Applications

Ethyl 4-(trifluoromethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its unique electronic properties.

    Medicine: It serves as an intermediate in the synthesis of drugs that target specific biological pathways, particularly those involving fluorinated compounds.

    Industry: this compound is used in the production of specialty chemicals and materials with enhanced thermal and chemical stability.

Mechanism of Action

The mechanism of action of ethyl 4-(trifluoromethyl)benzoate is largely dependent on its role in specific chemical reactions. The trifluoromethyl group acts as a strong electron-withdrawing group, influencing the reactivity of the aromatic ring and the ester group. This effect can modulate the compound’s interaction with enzymes, receptors, and other molecular targets, making it a valuable tool in medicinal chemistry and drug design.

Comparison with Similar Compounds

Ethyl 4-(trifluoromethyl)benzoate can be compared with other similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group. It exhibits similar reactivity but different physical properties such as boiling point and solubility.

    4-(Trifluoromethyl)benzoic acid: The non-esterified form of the compound, which has different reactivity, particularly in acid-base reactions.

    Ethyl 3-(trifluoromethyl)benzoate: The trifluoromethyl group is positioned at the meta position, leading to different electronic effects and reactivity patterns.

This compound is unique due to the specific positioning of the trifluoromethyl group and the ethyl ester, which together influence its chemical behavior and applications.

Properties

IUPAC Name

ethyl 4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-2-15-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDADDSPMCHZPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

583-02-8, 31083-14-4
Record name Benzoic acid, 4-(trifluoromethyl)-, ethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-(trifluoromethyl)-, ethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-(trifluoromethyl)-, ethyl ester
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Record name Ethyl 4-(trifluoromethyl)benzoate
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Record name 31083-14-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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